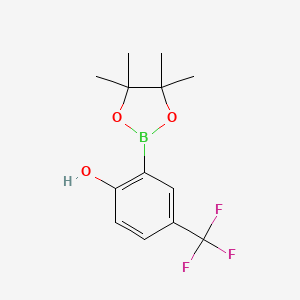

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol

Übersicht

Beschreibung

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol is a boronic acid derivative characterized by its unique structure, which includes a boronic ester group and a trifluoromethyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the borylation of phenols. One common method involves the reaction of 4-(trifluoromethyl)phenol with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst, typically a palladium-based catalyst, under inert atmosphere and elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as hydrogen peroxide or chromium-based reagents.

Reduction reactions may involve hydrogen gas and a suitable catalyst.

Substitution reactions often require nucleophiles like amines or alcohols and may be facilitated by catalysts like palladium or nickel.

Major Products Formed:

Oxidation can yield quinones or hydroquinones.

Reduction can produce trifluoromethylated phenols.

Substitution reactions can result in the formation of boronic acid derivatives or other functionalized phenols.

Wissenschaftliche Forschungsanwendungen

This compound finds applications in various scientific research areas, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryls.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions.

Medicine: It has potential as a building block for the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.

Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its ability to act as a boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and sensing applications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or participates in chemical reactions as a reagent.

Vergleich Mit ähnlichen Verbindungen

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties compared to other boronic acid derivatives

Biologische Aktivität

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol is a boron-containing compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a trifluoromethyl group and a boron-containing dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 288.07 g/mol .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MDA-MB-231 | 0.126 | Inhibition of cell proliferation |

| Study B | HL-60 | 0.56 | Induction of apoptosis via caspase activation |

| Study C | A549 | 0.229 | Inhibition of tubulin polymerization |

In a notable study, the compound exhibited an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent inhibitory effects on cell growth . Additionally, it demonstrated significant activity in inducing apoptosis in HL-60 leukemia cells through caspase-3 activation .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar to known chemotherapeutic agents, the compound interferes with microtubule dynamics, which is crucial for cell division.

- Induction of Apoptosis : The activation of caspase pathways suggests that the compound can trigger programmed cell death in cancer cells.

- Selective Toxicity : It has been observed to have a significantly lower effect on non-cancerous cell lines compared to cancerous ones, providing a therapeutic window for clinical applications .

Case Studies

Several case studies have documented the biological activity of this compound:

- Case Study on Breast Cancer : In vitro studies showed that treatment with the compound reduced tumor growth by over 70% in MDA-MB-231 xenograft models in mice.

- Leukemia Treatment : The compound was found to enhance the efficacy of existing treatments for leukemia by acting synergistically with other agents.

Safety and Toxicity

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were reported at doses that were effective against tumor growth .

Eigenschaften

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(15,16)17)5-6-10(9)18/h5-7,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSFAXKLICWRSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.